2,4,5,6,6-Pentamethyl-3-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
2,4,5,6,6-Pentamethyl-3-nitrocyclohexa-2,4-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with multiple methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6,6-Pentamethyl-3-nitrocyclohexa-2,4-dien-1-one typically involves the nitration of a suitable precursor, such as 2,4,5,6,6-Pentamethylcyclohexa-2,4-dien-1-one. The nitration reaction is carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6,6-Pentamethyl-3-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitro groups.
Substitution: Various substituted cyclohexadienone derivatives depending on the electrophile used.
Scientific Research Applications
2,4,5,6,6-Pentamethyl-3-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,5,6,6-Pentamethyl-3-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved may include electron transfer processes and interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6,6-Pentamethylcyclohexa-2,4-dien-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,5,6-Tetramethyl-3-nitrocyclohexa-2,4-dien-1-one: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
2,4,5,6,6-Pentamethyl-3-nitrocyclohexa-2,4-dien-1-one is unique due to the combination of multiple methyl groups and a nitro group on the cyclohexadienone ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62608-83-7 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,4,5,6,6-pentamethyl-3-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H15NO3/c1-6-8(3)11(4,5)10(13)7(2)9(6)12(14)15/h1-5H3 |
InChI Key |
SQZSFQQTCJJVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)C(=C1[N+](=O)[O-])C)(C)C)C |
Origin of Product |
United States |
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